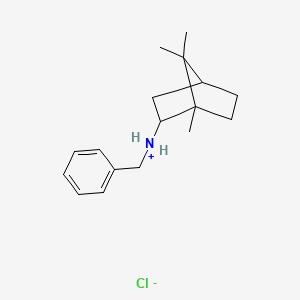
(+-)-endo-N-Benzyl-2-bornanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (±)-endo-N-Benzyl-2-bornanamine hydrochloride typically involves the reaction of bornane derivatives with benzylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.
In industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
(±)-endo-N-Benzyl-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl group attached to the nitrogen atom can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(±)-endo-N-Benzyl-2-bornanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in biomedical research.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (±)-endo-N-Benzyl-2-bornanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact molecular pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
(±)-endo-N-Benzyl-2-bornanamine hydrochloride can be compared with other similar compounds, such as:
Ambroxol hydrochloride: Both compounds are hydrochloride salts and have applications in the pharmaceutical industry, but they differ in their chemical structure and specific uses.
Bromhexine hydrochloride: Similar to ambroxol hydrochloride, bromhexine hydrochloride is used as a mucolytic agent, whereas (±)-endo-N-Benzyl-2-bornanamine hydrochloride has broader applications in scientific research.
Properties
CAS No. |
24652-86-6 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
benzyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C17H25N.ClH/c1-16(2)14-9-10-17(16,3)15(11-14)18-12-13-7-5-4-6-8-13;/h4-8,14-15,18H,9-12H2,1-3H3;1H |
InChI Key |
WEVZXEBIBMQQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=CC=C3)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



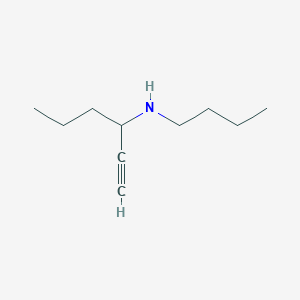
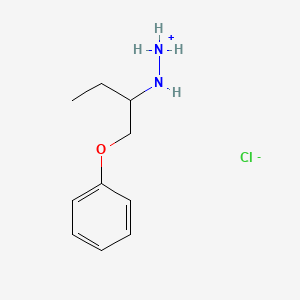
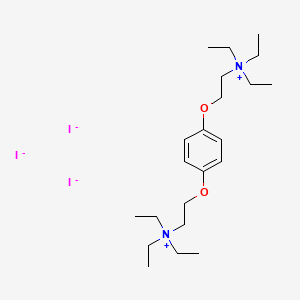
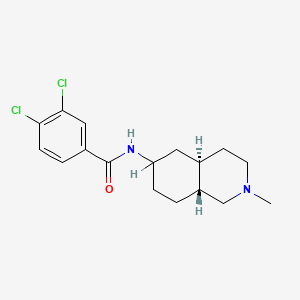
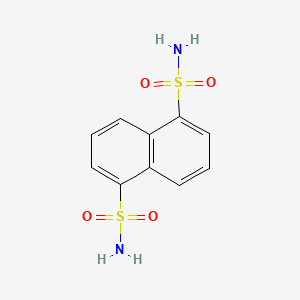
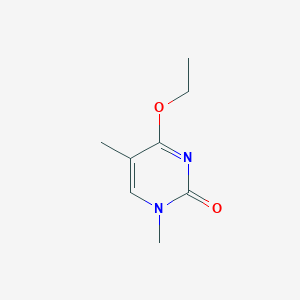



![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
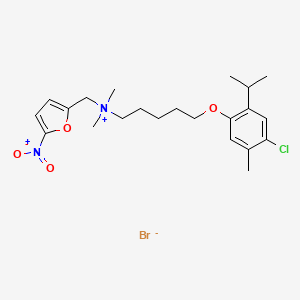
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
